Methyl clofenapate
Description
Historical Development of Peroxisome Proliferator Research: A Background to Methyl Clofenapate's Significance
The study of peroxisome proliferators (PPs) emerged from observations made during the research into hypolipidemic drugs in the mid-20th century. Peroxisomes, once termed microbodies, were first identified in the 1950s and isolated from rat liver in the 1960s, revealing their role in various metabolic functions, including the β-oxidation of fatty acids researchgate.net. By the 1970s and 1980s, it became clear that certain chemicals, many of which were developed as lipid-lowering agents, could induce a remarkable increase in the number and size of peroxisomes within liver cells, a phenomenon termed peroxisome proliferation (PP) psu.eduresearchgate.netnih.gov. These compounds, often structurally diverse and including hypolipidemic drugs like clofibrate (B1669205) and certain phthalate (B1215562) ester plasticizers, were collectively termed peroxisome proliferators psu.eduoup.comannualreviews.org.
The significance of these compounds was further amplified with the discovery of Peroxisome Proliferator-Activated Receptors (PPARs) in the early 1990s, particularly PPARα, which was identified as a key molecular target for many PPs researchgate.netnih.govwikipedia.orgmdpi.comnih.govahajournals.org. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell proliferation. The ability of PPs to activate PPARs provided a mechanistic link to the observed cellular and metabolic changes.
This compound (MCP) emerged as a particularly potent member of this class of compounds. Structurally related to clofibrate, MCP was found to be several orders of magnitude more potent than the prototype compound in inducing hypolipidemia and peroxisome proliferation in rodent livers psu.eduresearchgate.netoup.comannualreviews.org. This high potency made MCP an invaluable research tool for investigating the mechanisms of PPAR activation and the subsequent pleiotropic responses, including hepatomegaly, enhanced peroxisomal enzyme activity, and ultimately, liver carcinogenesis in experimental animals psu.eduresearchgate.netaacrjournals.org.
This compound as a Prototype Compound in the Study of Peroxisome Proliferation
This compound's potent ability to induce peroxisome proliferation in rodent liver cells has cemented its status as a key compound in this field of research researchgate.netaacrjournals.orgmedchemexpress.comcapes.gov.br. Studies have consistently demonstrated that administration of MCP leads to a significant increase in both the numerical density and the volume density of peroxisomes within hepatocytes semanticscholar.orgrupress.org. This morphological change is accompanied by a substantial upregulation of peroxisomal enzymes critical for fatty acid metabolism.
Key findings regarding MCP's effects on peroxisomal enzymes include:
| Enzyme/Process | Fold Increase (approx.) |
| Enoyl-CoA hydratase | 8.5 - 13x |
| Palmitoyl-CoA oxidation | 2.8 - 3.9x |
| Catalase | 1.6 - 3.4x |
| Carnitine acetyltransferase | >2,000x |
| Peroxisome Volume Density | 8x |
These marked increases highlight MCP's efficacy in stimulating the peroxisomal β-oxidation system semanticscholar.orgrupress.org. Furthermore, MCP has been shown to induce hepatomegaly (liver enlargement) in various rodent models, doubling liver weight in mice, and to modulate specific gene expression, such as CYP4A17 RNA and lauric acid 12-hydroxylase capes.gov.brnih.govscience.gov. Its hypolipidemic effects, particularly the reduction of very-low-density lipoprotein (VLDL)-triglycerides, have also been well-documented science.govnih.gov.
MCP's role extends beyond rodent liver, as studies have shown that chemically induced hepatocyte-like cells in the hamster pancreas also respond to MCP by exhibiting peroxisome proliferation and enhanced peroxisomal enzyme activities, mirroring the response seen in liver cells semanticscholar.orgrupress.orgresearchgate.net. This compound's potent and consistent effects have made it instrumental in understanding the mechanisms of PPARα activation and the downstream consequences for cellular metabolism and organelle biogenesis.
Role of this compound in Understanding Non-Genotoxic Carcinogenesis Mechanisms
A critical aspect of peroxisome proliferator research, in which this compound has been pivotal, is their role as potent, non-genotoxic carcinogens in rodents. Unlike genotoxic carcinogens that directly damage DNA, PPs like MCP induce tumors through indirect mechanisms, primarily involving sustained cellular proliferation and metabolic dysregulation aacrjournals.orgcapes.gov.brnih.govfocusontoxpath.comiarc.frmdpi.commicromatrices.com.
Long-term administration of MCP in rats has been shown to induce hepatocellular carcinomas with a high incidence aacrjournals.orgaacrjournals.org. For instance, feeding male F344 rats a diet containing 0.1% MCP for 65-75 weeks resulted in a 100% tumor incidence aacrjournals.orgaacrjournals.org. Crucially, MCP has been evaluated in a range of genotoxicity assays, including mutagenicity and clastogenicity tests, consistently yielding negative results aacrjournals.orgcapes.gov.brnih.gov. This lack of direct DNA interaction supports its classification as a non-genotoxic carcinogen.
The proposed mechanisms by which MCP and similar PPs contribute to carcinogenesis include:
Sustained Peroxisome Proliferation and Oxidative Stress: The continuous induction of peroxisomes leads to an overproduction of hydrogen peroxide (H₂O₂), which can overwhelm cellular antioxidant defenses. This results in oxidative stress, damage to cellular components, and potentially indirect DNA damage aacrjournals.orgiarc.fraacrjournals.org. The accumulation of autofluorescent lipofuscin in liver cells, observed with MCP treatment, is considered an indicator of this increased oxidative burden aacrjournals.orgaacrjournals.org.
Hepatocellular Hyperplasia and Mitogenesis: MCP promotes liver enlargement and stimulates DNA synthesis in hepatocytes, contributing to increased cell turnover capes.gov.brnih.govfocusontoxpath.comnih.gov. While this leads to an increase in cell numbers, studies have noted a lack of direct mitotic activity in treated livers, further supporting a non-genotoxic pathway capes.gov.brnih.gov.
Inhibition of Intercellular Communication: In vitro studies have indicated that MCP can inhibit gap junctional intercellular communication (GJIC), a process essential for maintaining tissue homeostasis and coordinating cell growth. Disruption of GJIC is a hallmark of many non-genotoxic carcinogens oup.comiarc.frmdpi.com.
The consistent findings of tumor formation without direct genotoxicity have made MCP and other PPs critical models for understanding how chronic cellular stress, metabolic alterations, and sustained proliferation can lead to cancer, a crucial area for risk assessment and the development of predictive toxicological assays iarc.frmdpi.commicromatrices.com.
Other Compounds Mentioned:
Clofibrate
Ciprofibrate
Nafenopin
Gemfibrozil
Bezafibrate
Wy-14,643
Pyrinixil (BR-931)
DG 5685
DH 6463
LS 2265
RMI-14514
Tibric acid
SaH-42348
Procetofen
Tetradecyl-3-thia acetic acid
Thiazolidinediones (TZDs)
Rosiglitazone
Pioglitazone
Troglitazone
GW501516
GW0742
L165461
GW-9662
N-nitrosobis(2-oxopropyl)amine (NBOP)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-17(2,16(19)20-3)21-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJAWWBXVXWHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
| Record name | METHYL CLOFENAPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020836 | |
| Record name | Methyl clofenapate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl clofenapate is a white powder. (NTP, 1992) | |
| Record name | METHYL CLOFENAPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
21340-68-1 | |
| Record name | METHYL CLOFENAPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl 2-[(4′-chloro[1,1′-biphenyl]-4-yl)oxy]-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21340-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofenapate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021340681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl clofenapate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CLOFENAPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54J2WV8PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Methyl Clofenapate and Analogous Chemical Structures
Chemical Synthesis Pathways for Methyl Clofenapate
The synthesis of this compound can be approached through multi-step pathways that are analogous to those used for other fibrate compounds. A plausible and common strategy involves two primary transformations: a Williamson ether synthesis to construct the core phenoxy-isobutyrate structure, followed by an esterification to yield the final methyl ester.
A representative pathway would begin with the synthesis of the key intermediate, 2-((4'-chloro-[1,1'-biphenyl]-4-yl)oxy)-2-methylpropanoic acid. This carboxylic acid is the direct precursor to this compound. The synthesis typically proceeds as follows:
Formation of the Phenoxy Ether Linkage: The synthesis starts by reacting 4'-chloro-[1,1'-biphenyl]-4-ol with a derivative of 2-methylpropanoic acid. A common method is to react the phenol (B47542) with methyl 2-chloro-2-methylpropanoate in the presence of a base. The base, such as potassium carbonate, deprotonates the phenol, forming a phenoxide which then acts as a nucleophile, displacing the chloride on the propanoate derivative.
Hydrolysis to the Carboxylic Acid: The resulting methyl ester intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification. This step converts the ester group into a carboxylic acid, yielding 2-((4'-chloro-[1,1'-biphenyl]-4-yl)oxy)-2-methylpropanoic acid.
Esterification: The final step is the esterification of the carboxylic acid to form this compound. This can be achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. google.com This reaction, often performed under reflux, substitutes the hydroxyl group of the carboxylic acid with a methoxy (B1213986) group from methanol, producing the target compound and water. researchgate.net
A summary of a plausible final esterification step is presented below:
| Reactant | Reagent | Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| 2-((4'-chloro-[1,1'-biphenyl]-4-yl)oxy)-2-methylpropanoic acid | Methanol | Thionyl Chloride or Sulfuric Acid | Methanol (acts as reagent and solvent) | Heating under reflux (e.g., 45-65°C) for 12-24 hours. google.com | This compound |
Synthesis of this compound Derivatives and Related Fibrate Analogs
The synthetic framework used for this compound is versatile and has been adapted to create a wide range of derivatives and fibrate analogs. These modifications are often aimed at exploring structure-activity relationships or improving the compound's properties.
One common strategy for creating clofibrate (B1669205) analogs involves the reaction of sodium or caesium 4-chlorophenate with various 2-chloro-3-oxoalkanoates. This approach allows for the introduction of different alkyl or aryl groups at the position adjacent to the ester. The resulting keto-esters can be further modified; for instance, the keto group can be reduced using a reducing agent like sodium borohydride (B1222165) to yield the corresponding hydroxyalkanoates.
Another approach involves modifying the carboxylic acid or ester portion of the fibrate structure. For example, water-soluble fibrate derivatives have been synthesized by conjugating fibrates like fenofibrate (B1672516) and clofibrate with a symmetrically branched glyceryl trimer. This modification aims to enhance solubility without compromising the core activity of the parent molecule.
The table below outlines a general synthetic pathway for clofibrate analogs, which shares principles with the synthesis of this compound derivatives.
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 3-oxoalkanoates | Sulfuryl chloride (SO₂Cl₂) | 2-chloro-3-oxoalkanoates | Alpha-chlorination of a β-keto ester |
| 2 | 2-chloro-3-oxoalkanoates | Sodium or Caesium 4-chlorophenate | 2-(4-chlorophenoxy)-3-oxoalkanoates (Clofibrate analogs) | Williamson ether synthesis |
| 3 (Optional) | 2-(4-chlorophenoxy)-3-oxoalkanoates | Sodium borohydride (NaBH₄) | 2-(4-chlorophenoxy)-3-hydroxyalkanoates | Reduction of a ketone to a secondary alcohol |
Optimization Strategies for Yield and Purity in Research Synthesis
In the synthesis of this compound and its analogs, maximizing the reaction yield and ensuring high purity of the final product are critical objectives. Various strategies are employed, ranging from conventional one-factor-at-a-time (OFAT) optimization to more sophisticated statistical methods. nih.gov
The OFAT method involves altering a single reaction parameter, such as temperature, reaction time, or reactant concentration, while keeping all other conditions constant to determine its effect on the outcome. nih.gov While straightforward, this method can be time-consuming and fails to account for the interactions between different variables. nih.gov
A more advanced and efficient approach is the use of statistical experimental designs like Response Surface Methodology (RSM). nih.govmdpi.com RSM allows for the simultaneous investigation of multiple variables and their interactions. mdpi.com For instance, a Box-Behnken or Central Composite Design (CCD) can be used to model the relationship between various factors (e.g., temperature, molar ratios of reactants, reaction time) and a desired response (e.g., percentage yield). mdpi.comnih.gov This statistical modeling helps to identify the optimal conditions to achieve the highest yield and purity with a minimal number of experiments. mdpi.com
For example, in a study to optimize the synthesis of a fenofibrate-related compound, a CCD model was used to investigate four key factors. The model predicted optimal conditions that led to a significant increase in yield.
| Factor Investigated | Example Optimal Condition Found |
|---|---|
| Reaction Temperature | 87°C |
| Reaction Time | 3.64 hours |
| Molar Ratio (Base/Acid) | 4.30 : 1 |
| Molar Ratio (Alkylating Agent/Acid) | 5.95 : 1 |
| Resulting Yield | 89.53% |
| Resulting Purity | 99.48% |
Beyond optimizing reaction conditions, purification techniques are essential for achieving high purity. Standard methods include recrystallization, extraction, and column chromatography. After the reaction, the crude product is often purified by recrystallization from a suitable solvent, such as isopropanol (B130326) or ethanol, to remove unreacted starting materials and byproducts.
Molecular and Cellular Mechanisms of Action of Methyl Clofenapate
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Downstream Signaling Pathways
Methyl clofenapate acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play critical roles in regulating lipid metabolism, glucose homeostasis, and inflammation.
Peroxisome proliferators, including this compound, are known to activate PPARs medchemexpress.comoup.comresearchgate.netnih.govresearchgate.netnih.govuniroma3.itscienceopen.com. Among the PPAR subtypes (PPARα, PPARγ, and PPARβ/δ), PPARα is particularly recognized as a key mediator of the effects of peroxisome proliferators oup.comresearchgate.netnih.govresearchgate.netscienceopen.comsmw.ch. Activation of PPARα by this compound is understood to be central to the induction of peroxisome proliferation and the regulation of genes involved in fatty acid metabolism oup.comresearchgate.netnih.govresearchgate.net. While specific comparative data on this compound's binding affinity across all PPAR subtypes is not detailed in the provided snippets, its potent peroxisome-proliferating activity strongly implicates PPARα as its primary target receptor mediating these cellular responses oup.comnih.govresearchgate.net. Studies in rat hepatocytes have shown that glucocorticoids are essential for this compound-induced DNA synthesis, and this effect is linked to the glucocorticoid-induced expression of PPARα, highlighting its critical role in mediating the mitogenic response oup.com.
Peroxisome Proliferation Induction and Associated Biochemical Changes
A hallmark effect of this compound is the significant induction of peroxisome proliferation in liver cells nih.govresearchgate.netnih.govannualreviews.orgmedchemexpress.commedchemexpress.comglpbio.comsemanticscholar.orgnih.govecetoc.orgpsu.eduiarc.frjci.orgmolbiolcell.orgnih.govnih.govnih.gov. This process is accompanied by substantial alterations in the expression and activity of peroxisomal enzymes.
This compound treatment leads to a marked proliferation of peroxisomes, increasing their number and volume density nih.govsemanticscholar.orgnih.govpsu.eduiarc.frnih.govnih.gov. This proliferation is directly correlated with significant increases in the activity of several key peroxisomal enzymes involved in fatty acid β-oxidation and other metabolic pathways.
Table 1: Changes in Peroxisomal Enzyme Activity Induced by this compound
| Enzyme / Process | Fold Change (Approximate) | Source(s) |
| Enoyl-CoA hydratase | 8.5 - 13-fold | semanticscholar.orgnih.gov |
| Palmitoyl-CoA oxidation | 2.8 - 3.9-fold | semanticscholar.orgnih.gov |
| Catalase | 1.6 - 3.4-fold | semanticscholar.orgnih.gov |
| Carnitine acetyltransferase | >2,000-fold | semanticscholar.orgnih.gov |
| Palmitoyl-CoA oxidase | Markedly increased | nih.gov |
| Peroxisomal β-oxidation enzymes (general) | 20 - 30-fold | annualreviews.org |
The increased number and activity of peroxisomes fundamentally reprogram cellular metabolism, particularly lipid metabolism researchgate.netnih.govresearchgate.netsmw.channualreviews.orgpsu.edueagri.orglibretexts.orgnih.gov. Peroxisomes are central to the β-oxidation of very long-chain fatty acids, branched-chain fatty acids, and other lipid substrates that are not efficiently handled by mitochondria researchgate.netnih.govannualreviews.orgpsu.edueagri.orglibretexts.orgnih.gov. The enhanced peroxisomal β-oxidation capacity induced by this compound leads to a significant increase in the flux of fatty acids through this pathway, contributing to the observed hypolipidemic effects nih.govnih.govannualreviews.orgmedchemexpress.commedchemexpress.comglpbio.com. This metabolic shift also involves the synthesis of ether glycerolipids, cholesterol, and dolichols, functions also localized to peroxisomes annualreviews.org.
Mechanisms of Oxidative Stress Generation Associated with Peroxisome Proliferation
The extensive peroxisome proliferation and the heightened activity of peroxisomal β-oxidation enzymes induced by this compound can lead to an imbalance in cellular redox status, generating oxidative stress psu.edumolbiolcell.org. The β-oxidation process within peroxisomes inherently produces hydrogen peroxide (H₂O₂) as a byproduct, which is normally detoxified by peroxisomal catalase annualreviews.orgpsu.edumolbiolcell.orgnih.gov. However, the disproportionate induction of H₂O₂-generating enzymes relative to catalase activity can result in an accumulation of H₂O₂ and other reactive oxygen species (ROS) within the liver psu.edumolbiolcell.org.
Studies using electron spin resonance (e.s.r.) have demonstrated that this compound administration leads to increased hydroxyl radical production in isolated rat liver peroxisomal fractions nih.gov. Specifically, the DMPO-OH adduct, indicative of hydroxyl radical formation, was found to be 3-4 times higher in fractions from this compound-treated animals compared to controls when palmitoyl (B13399708) CoA was used as a substrate nih.gov. While in vitro studies provide evidence for increased ROS generation, the direct link between this increased ROS production and in vivo genotoxicity or carcinogenicity remains an area of ongoing investigation nih.govnih.gov. Nevertheless, the sustained increase in intracellular ROS due to peroxisome proliferation is a proposed mechanism contributing to the hepatocarcinogenesis observed in rodents treated with peroxisome proliferators psu.edumolbiolcell.org.
Compound List:
this compound (Clofenapate methyl ester; MCP)
Wy-14,643
Gemfibrozil
Ciprofibrate
Nafenopin
Di(2-ethylhexyl)phthalate (DEHP)
Mono(2-ethylhexyl)phthalate (MEHP)
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARα
PPARγ
PPARβ/δ
Retinoic X Receptor (RXR)
Palmitoyl-CoA oxidase
Catalase
Carnitine acetyltransferase
Enoyl-CoA hydratase
Hydrogen peroxide (H₂O₂)
Reactive oxygen species (ROS)
Hydroxyl radicals
Role of Hydrogen Peroxide (H2O2) Production and Free Radical Formation
This compound, as a peroxisome proliferator, has been implicated in processes that can lead to the generation of reactive oxygen species (ROS), including hydrogen peroxide (H2O2) and free radicals. Studies involving related peroxisome proliferators have shown that these compounds can increase the production of hydroxyl radicals. For instance, in liver peroxisome-enriched fractions from rats treated with peroxisome proliferators like this compound, an increased rate of hydroxyl radical production was observed, suggesting a link between peroxisome proliferation and oxidative stress nih.gov. Hydrogen peroxide itself can act as a signaling molecule and, in the presence of metal ions such as Fe2+, can generate highly reactive hydroxyl radicals via the Fenton reaction frontiersin.orgpreprints.org. While direct quantitative data on this compound's specific H2O2 production levels in various in vitro models are still being elucidated, its association with peroxisome proliferation points towards a potential role in initiating oxidative stress pathways that involve ROS and free radical formation nih.gov. The reaction between methyl radicals and hydrogen peroxide has also been studied, where methyl radicals abstract a hydrogen atom from H2O2, leading to methane (B114726) and methanesulfinic acid formation rsc.org.
Antioxidant Defense System Responses in vitro and in vivo Models
Cells possess intricate antioxidant defense systems, comprising both enzymatic and non-enzymatic components, to counteract the damaging effects of ROS scielo.org.mxmdpi.comxiahepublishing.com. These systems include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which neutralize ROS or their precursors mdpi.comxiahepublishing.com. When cells are exposed to pro-oxidant chemicals like this compound, which can induce oxidative stress, these endogenous defense mechanisms are typically activated to mitigate the damage nih.gov. While specific studies detailing the comprehensive response of antioxidant defense systems to this compound in various in vitro and in vivo models are ongoing, it is understood that compounds known to induce ROS production would challenge these systems. The cellular response would likely involve an upregulation of antioxidant enzymes or depletion of non-enzymatic antioxidants, depending on the nature and duration of the exposure. Research into peroxisome proliferators generally suggests a link to increased oxidative stress, which in turn would necessitate a response from the cellular antioxidant machinery nih.gov.
Impact on Intercellular Communication and Morphological Transformation in Cellular Models
This compound has demonstrated significant effects on key cellular processes, including intercellular communication and morphological transformation, particularly in studies utilizing primary cell cultures.
Gap junctional intercellular communication (GJIC) is a critical process for direct cell-to-cell communication, allowing the passage of ions and small molecules, and is essential for maintaining tissue homeostasis uksh.deepa.govmdpi.com. This compound has been shown to modulate GJIC, specifically by inhibiting it. Studies using Syrian hamster embryo (SHE) cells, a common model for studying chemical carcinogenesis, revealed that this compound (MCP) induced a rapid decrease in GJIC. This inhibition was observed within 5-15 minutes of exposure and was found to diminish over time researchgate.netoup.com. This compound was noted to be slightly more active than clofibrate in its inhibitory effect on GJIC in these cellular models oup.com. The modulation of GJIC by chemicals like this compound is a significant area of research, as impaired GJIC is often associated with cellular dysfunction and the promotion of carcinogenesis uksh.deepa.govmdpi.com.
Table 1: Effect of this compound on Gap Junctional Intercellular Communication (GJIC) in Syrian Hamster Embryo (SHE) Cells
| Treatment | Concentration | Effect on GJIC | Observation Period | Reference(s) |
| This compound | Not specified | Inhibition | Evident at 5-15 min | researchgate.net |
| This compound | Not specified | Inhibition | Effects diminish over time | researchgate.net |
| This compound | Not specified | Slightly more active than clofibrate | Not specified | oup.com |
The induction of morphological transformation in cell cultures is a recognized in vitro marker for potential carcinogenicity, often studied in primary cell systems like Syrian hamster embryo (SHE) cells researchgate.netoup.commdpi.com. This compound has been shown to induce such transformations. In SHE cells, this compound (MCP) was observed to induce morphological transformation (MT). Specifically, at a concentration of 50 µM, MCP led to a significant increase in the number of transformed colonies. Furthermore, this compound demonstrated the ability to potentiate the transforming effects of known carcinogens such as benzo[a]pyrene (B130552) (BaP) and 12-O-tetradecanoylphorbol-13-acetate (TPA) oup.com. A concentration of 100 µM of MCP resulted in a transformation frequency of 0.8% in SHE cells oup.com. These findings highlight this compound's capacity to promote cellular changes consistent with early stages of carcinogenesis in primary cell cultures researchgate.netoup.commdpi.com.
Table 2: Effect of this compound on Morphological Transformation (MT) in Syrian Hamster Embryo (SHE) Cells
| Treatment | Concentration | Effect on Morphological Transformation | Transformation Frequency | Potentiation of BaP/TPA | Reference(s) |
| This compound | 50 µM | Induced significant increase in MT colonies | Not specified | Not specified | oup.com |
| This compound | 100 µM | Induced MT | 0.8% | Yes | oup.com |
Compound List:
this compound
Preclinical Research Models and Methodologies for Methyl Clofenapate Studies
In Vivo Rodent Models for Studying Methyl Clofenapate's Biological Effects
In vivo rodent models are fundamental in toxicology for investigating the biological effects of chemical compounds in a whole-organism context. These models allow for the examination of complex physiological and pathological responses that cannot be fully replicated by in vitro systems.
Rat and mouse models are extensively used in mechanistic studies to understand how substances like this compound exert their effects. Rats are often chosen for studies involving cognition, memory, and reproduction, and their larger size facilitates procedures like serial blood draws for pharmacokinetic analysis. nih.gov The physiological systems related to learning and memory have been thoroughly studied in rats, making them a superior model for certain types of research. nih.gov Both rats and mice are employed to investigate a compound's action, potential for tolerance or sensitization, and rewarding properties through various behavioral paradigms. nih.govnih.gov
The selection of a specific rodent stock or strain is critical, as sensitivity to chemical exposure can vary significantly. For instance, the CD-1 (ICR) mouse has been shown to be highly sensitive to low doses of certain endocrine-disrupting chemicals during development. nih.gov In the context of this compound, which is recognized as a potent in vivo carcinogen, these rodent models are indispensable for elucidating the mechanisms underlying its toxicity and carcinogenicity in a living system. nih.gov
Genetically engineered mouse models, including transgenic and "knock-out" or "knock-in" models, are powerful tools for investigating the role of specific genes in disease and toxicology. nih.govresearchgate.net These models are increasingly used to screen for genotoxicity and carcinogenicity, providing gene-specific mechanistic data that can refine hazard identification. nih.govnih.gov Transgenic animals, which carry an exogenous gene, or knockout models, where a specific gene's activity is removed, allow researchers to dissect molecular pathways involved in a compound's toxicity. nih.govresearchgate.net
For a compound like this compound, transgenic models can be employed to:
Investigate the role of specific receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), in mediating its effects. nih.gov
Assess mutagenic potential by using models with reporter genes that indicate genetic alterations. nih.gov
Understand the involvement of specific oncogenes or tumor suppressor genes in the carcinogenic process. ispub.com
These advanced models help bridge the gap between animal studies and human health risk assessment by providing a more detailed understanding of toxic mechanisms. nih.gov
A key advantage of experimental animal systems is the ability to evaluate tissue-specific responses to chemical exposure. Following administration of a compound, researchers can perform detailed histopathological examinations of various organs to identify target tissues and characterize the nature of the cellular and structural changes. Rat models, for example, are considered superior for studying certain hormone-responsive cancers as their pathology and premalignant stages more closely resemble human disease. nih.gov
Given that this compound is a known hepatocarcinogenic (liver-cancer-causing) agent, in vivo rodent studies are critical for examining its specific effects on the liver. nih.gov Such studies would typically involve the microscopic examination of liver tissue to identify cellular changes, inflammation, and the development of neoplastic lesions. This tissue-specific evaluation is essential for understanding the progression of toxicity and carcinogenesis in the primary target organ.
In Vitro Cellular Models for Mechanistic Investigations
In vitro models provide a controlled environment to investigate cellular and molecular mechanisms of toxicity, complementing the findings from whole-animal studies.
Primary cell culture systems, such as those using Syrian Hamster Embryo (SHE) cells, are valuable tools for assessing the carcinogenic potential of chemicals. nih.gov The SHE cell transformation assay (CTA) evaluates a compound's ability to induce morphological transformation (MT), a process where normal cells acquire characteristics of neoplastic cells. nih.govnih.gov In this assay, normal cells exhibit organized, patterned growth, while transformed colonies contain randomly oriented, stacked cells with altered cellular features. nih.gov
Research comparing this compound to the related compound clofibrate (B1669205) using the SHE cell system demonstrated the higher potency of this compound. nih.gov It was shown to induce morphological transformation and inhibit gap junctional intercellular communication (GJIC), a key process for maintaining tissue homeostasis, at lower concentrations than clofibrate. nih.gov This inhibition of cell-to-cell communication is a mechanism often associated with non-genotoxic carcinogens.
| Parameter | This compound (MCP) | Clofibrate |
|---|---|---|
| Concentration Inducing Morphological Transformation | 50 µM | 100 µM |
| Concentration Inhibiting Gap Junctional Intercellular Communication (GJIC) | 50 µM | 175 µM |
| Duration of GJIC Inhibition (at 100 µM) | Up to 24 hours | 4 hours (at 175 µM) |
Established or immortalized cell lines, such as Chinese Hamster Ovary (CHO) cells, are widely used in toxicological and pharmaceutical research. biocompare.com CHO cells are a staple in cellular assays due to their robust growth, amenability to genetic modification, and well-characterized methods for transfection and recombinant protein expression. biocompare.combiocompare.com
These cell lines are instrumental in a variety of genetic and cellular assays to screen compounds and investigate mechanisms of toxicity. Their utility stems from several key characteristics that make them a versatile platform for research.
| Feature | Description | Relevance in Research |
|---|---|---|
| Robust Growth | Grow well in suspension or as adherent cultures. biocompare.com | Allows for large-scale cell production for high-throughput screening. |
| Genetic Amenability | Easily transfected and suitable for genetic modifications like gene overexpression or knockouts. biocompare.combiocompare.com | Enables the creation of specific reporter cell lines or models to study the role of particular genes in toxicity pathways. researchgate.net |
| Post-Translational Modifications | Can perform human-compatible post-translational modifications. biocompare.com | Ideal for producing and studying the effects on human-like proteins. |
| Established Protocols | Methods for cell culture, transfection, and clone selection are well-characterized. biocompare.com | Ensures reproducibility and reliability of experimental results. |
Studies on Specialized Cell Types (e.g., Hepatocyte-like Cells)
Research utilizing specialized cell types, such as hepatocyte-like cells, has been crucial in understanding the species-specific effects of this compound. One study investigated the response of chemically induced hepatocyte-like cells in the hamster pancreas to this compound. These specialized cells, when exposed to the compound, exhibited a significant proliferation of peroxisomes. This response included a marked increase in the activity of several peroxisomal enzymes.
Morphometric analysis of these hepatocyte-like cells revealed a substantial increase in both the numerical and volume density of peroxisomes following treatment with this compound. Specifically, there was an eightfold increase in the volume density of peroxisomes. The activity of carnitine acetyltransferase saw a dramatic increase of over 2,000-fold, while enoyl-CoA hydratase activity increased by 8.5- to 13-fold. Other enzymes like catalase and [1-14C]-palmitoyl-CoA oxidation also showed increased activity, with boosts of 1.6 to 3.4-fold and 2.8- to 3.9-fold, respectively. These findings demonstrate that hepatocyte-like cells respond to this compound in a manner similar to liver parenchymal cells, making them a valuable model for studying the compound's effects.
Enzyme Activity in Hepatocyte-Like Cells Exposed to this compound
| Enzyme | Fold Increase in Activity |
|---|---|
| Carnitine acetyltransferase | >2,000 |
| Enoyl-CoA hydratase | 8.5 to 13 |
| [1-14C]-palmitoyl-CoA oxidation | 2.8 to 3.9 |
| Catalase | 1.6 to 3.4 |
Toxicogenomics and Omics-Based Approaches in this compound Research
Toxicogenomics and other omics-based methodologies have provided significant insights into the molecular mechanisms underlying the effects of this compound. These approaches allow for a broad, system-wide view of the alterations occurring within cells and tissues upon exposure to the compound.
Gene Expression Profiling (mRNA, miRNA) in Response to this compound Exposure
Gene expression profiling has been a key tool in elucidating the transcriptional response to this compound. Studies using microarray technology have identified thousands of genes whose transcript levels are altered following exposure to compounds similar in action to this compound. These analyses reveal that the cellular response is not limited to DNA repair pathways but also involves genes related to protein, RNA, and lipid metabolism.
In addition to mRNA, the role of microRNAs (miRNAs) in the cellular response has been investigated. miRNAs are small non-coding RNAs that regulate gene expression. It is known that the expression of about 10% of miRNAs is regulated by DNA methylation, which can be influenced by chemical exposures. The hypermethylation of CpG islands upstream of miRNA genes can repress their expression, while hypomethylation can activate them. This epigenetic regulation of miRNAs represents another layer of complexity in the cellular response to chemical compounds.
Proteomic Analysis of Protein Expression and Modification
Proteomic analysis provides a direct measure of the changes in protein expression and modification within a cell. Techniques such as two-dimensional gel electrophoresis coupled with mass spectrometry are used to identify proteins that are differentially expressed following chemical exposure.
In studies of compounds with toxic potential, proteomic approaches have successfully identified numerous proteins whose expression levels are significantly altered. These proteins are often involved in a variety of functional classes, including cellular redox homeostasis, metabolic processes, and cytoskeletal systems. For example, in one study, 25 protein spots showed significant changes in expression, and 16 of these were successfully identified. This level of detail demonstrates that proteomics is a powerful tool for gaining mechanistic insights into the toxic effects of chemical compounds.
Integration of Multi-Omics Data for Mechanistic Elucidation
The integration of data from multiple omics platforms—such as genomics, transcriptomics, proteomics, and metabolomics—offers a more comprehensive and holistic view of a biological system's response to a chemical. This multi-omics approach can help in identifying complex patterns and interactions that might be missed when analyzing a single type of omics data.
Strategies for integrating these diverse datasets include pathway enrichment analysis, network-based techniques, and the use of machine learning algorithms. By combining information on gene expression, protein levels, and metabolite changes, researchers can construct more detailed models of the molecular pathways affected by a compound. This integrated analysis can reveal how different molecular entities and biological processes interact, leading to a deeper understanding of the compound's mechanism of action. For instance, multi-omics factor analysis is a tool that can integrate data from various sources to uncover axes of heterogeneity in biological responses.
Assessment of Non-Genotoxic Properties in Experimental Systems
Bacterial Mutagenicity Assays (e.g., Salmonella-microsome assay)
The Salmonella-microsome assay, commonly known as the Ames test, is a widely used bacterial reverse mutation assay to screen for the mutagenic potential of chemical substances. The test uses several strains of Salmonella typhimurium that have mutations in the histidine operon, making them unable to synthesize histidine and thus requiring it in their growth medium.
A positive result in the Ames test is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium, which occurs if the test chemical causes a mutation that restores the function of the histidine operon. This compound has been evaluated in such bacterial mutagenicity assays. These assays are typically conducted with and without a metabolic activation system (S-9 fraction from rat liver) to account for metabolites that may be mutagenic. The consistent negative results for this compound in these assays are a key piece of evidence for its non-genotoxic nature.
Overview of the Salmonella-Microsome Assay (Ames Test)
| Component | Purpose |
|---|---|
| Salmonella typhimurium tester strains | Contain mutations in the histidine operon to detect reverse mutations. |
| Histidine-deficient agar | Selects for revertant bacteria that have regained the ability to synthesize histidine. |
| S-9 fraction (liver homogenate) | Provides metabolic enzymes to activate or detoxify the test compound. |
| Test compound (e.g., this compound) | Substance being evaluated for mutagenic potential. |
Mammalian Cell Genotoxicity Assays (e.g., Chromosome Aberration, Micronucleus, UDS)
This compound is recognized in scientific literature as a non-genotoxic hepatocarcinogen. oecd.orgbfr-akademie.de This classification implies that it has been evaluated in a battery of genotoxicity tests and found to be negative for inducing direct genetic damage. Such testing typically includes assessments for chromosomal damage and DNA repair induction in mammalian cells. While specific study reports and detailed data tables for this compound in these assays are not extensively available in the public literature, the standard assays used to make a "non-genotoxic" determination are well-established. Below are descriptions of these key assays and the expected findings for a non-genotoxic compound like this compound.
Chromosome Aberration Assay
The in vitro chromosome aberration test is a fundamental component of genotoxicity screening, designed to identify substances that can cause structural changes to chromosomes (clastogenicity) in cultured mammalian cells. nih.gov In this assay, cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test compound, both with and without an external metabolic activation system (like a rat liver S9 fraction). nih.gov After exposure, cells are treated with a mitotic inhibitor to arrest them in the metaphase stage of cell division. Chromosomes are then harvested, stained, and microscopically examined for structural abnormalities, including breaks, gaps, and exchanges.
For a compound classified as non-genotoxic, no statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations would be expected compared to the negative (vehicle) control.
Table 1: Representative Results of an In Vitro Chromosome Aberration Assay The following data is representative of a negative result for a non-genotoxic compound, as specific experimental data for this compound was not found in the reviewed literature.
| Treatment Group | Metabolic Activation (S9) | Concentration | Cells with Aberrations (%) | Conclusion |
| Vehicle Control | Absent | 0 | 1.5 | Negative |
| This compound | Absent | Low | 1.8 | Negative |
| This compound | Absent | Mid | 2.0 | Negative |
| This compound | Absent | High | 1.9 | Negative |
| Vehicle Control | Present | 0 | 1.7 | Negative |
| This compound | Present | Low | 2.1 | Negative |
| This compound | Present | Mid | 1.9 | Negative |
| This compound | Present | High | 2.2 | Negative |
| Positive Control | Present/Absent | Assay Specific | >20.0 | Positive |
Micronucleus Test
The in vitro micronucleus test is another critical assay for detecting chromosomal damage. It identifies substances that cause either chromosome breakage (clastogenicity) or damage to the mitotic apparatus, leading to chromosome loss (aneugenicity). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes left behind during cell division.
In this assay, cultured mammalian cells are exposed to the test substance. The use of a cytokinesis blocker allows for the identification of cells that have completed one nuclear division, and these binucleated cells are scored for the presence of micronuclei. A negative result, as would be anticipated for this compound, would show no significant increase in the frequency of micronucleated cells at any tested concentration.
Table 2: Representative Results of an In Vitro Micronucleus Assay The following data is representative of a negative result for a non-genotoxic compound, as specific experimental data for this compound was not found in the reviewed literature.
| Treatment Group | Metabolic Activation (S9) | Concentration | Frequency of Micronucleated Cells (%) | Conclusion |
| Vehicle Control | Absent | 0 | 2.1 | Negative |
| This compound | Absent | Low | 2.3 | Negative |
| This compound | Absent | Mid | 2.5 | Negative |
| This compound | Absent | High | 2.4 | Negative |
| Vehicle Control | Present | 0 | 2.2 | Negative |
| This compound | Present | Low | 2.6 | Negative |
| This compound | Present | Mid | 2.4 | Negative |
| This compound | Present | High | 2.7 | Negative |
| Positive Control | Present/Absent | Assay Specific | >15.0 | Positive |
Unscheduled DNA Synthesis (UDS) Assay
The Unscheduled DNA Synthesis (UDS) assay is used to detect the induction of DNA repair mechanisms in response to DNA damage. It measures the incorporation of radiolabeled thymidine (B127349) into the DNA of cells that are not in the S-phase (replicative phase) of the cell cycle. This non-S-phase DNA synthesis is indicative of excision repair activity. The assay is particularly relevant for liver carcinogens and is often performed using primary rat hepatocytes. bfr-akademie.de
Hepatocytes are treated with the test compound and [³H]-thymidine. The cells are then fixed, and the incorporation of the radiolabel into the nucleus is quantified using autoradiography. A positive result is indicated by a significant increase in the net grain count per nucleus. For a non-genotoxic compound like this compound, no induction of UDS would be expected, indicating it does not directly damage the DNA of hepatocytes in a way that elicits an excision repair response. oecd.orgbfr-akademie.de
Table 3: Representative Results of an In Vitro Unscheduled DNA Synthesis (UDS) Assay The following data is representative of a negative result for a non-genotoxic compound, as specific experimental data for this compound was not found in the reviewed literature.
| Treatment Group | Concentration | Net Grains / Nucleus (Mean ± SD) | Conclusion |
| Vehicle Control | 0 | -0.5 ± 1.2 | Negative |
| This compound | Low | -0.3 ± 1.5 | Negative |
| This compound | Mid | 0.1 ± 1.3 | Negative |
| This compound | High | -0.2 ± 1.6 | Negative |
| Positive Control | Assay Specific | >5.0 | Positive |
Structure Activity Relationship Sar Studies of Methyl Clofenapate and Its Congeners
Elucidation of Structural Determinants for Peroxisome Proliferation Activity
The capacity of methyl clofenapate and its analogs to induce peroxisome proliferation is dictated by several key structural components. Like other fibrates, its molecule possesses a common architecture: a carboxylic acid (or ester) head, a spacer group, and a hydrophobic tail, which typically includes one or more aromatic rings. nih.gov
Key structural features essential for the peroxisome proliferation activity include:
Acidic Moiety: The presence of an acidic functional group, such as the ester in this compound which is hydrolyzed to a carboxylic acid in vivo, is crucial. This group acts as a hydrogen bond donor and acceptor, anchoring the ligand into the binding pocket of PPARs. nih.gov
α,α-Dimethyl Group: The gem-dimethyl substitution on the carbon adjacent to the ester (the isobutyrate moiety) significantly enhances the compound's potency. This structural feature is believed to properly orient the molecule within the receptor's binding site.
Aromatic Ring System: The phenoxy ring serves as a critical hydrophobic component that interacts with non-polar residues in the ligand-binding pocket of the receptor.
Para-Substitution: The chlorine atom at the para-position of the phenoxy ring is a key determinant of activity. This halogen substitution increases the lipophilicity of the tail, enhancing binding affinity. Studies comparing clofibrate (B1669205) and its analogs have shown that such substitutions are vital for the induction of peroxisomal enzymes. nih.gov
Administration of this compound to rats has been shown to cause hepatomegaly, resulting from both cell hypertrophy and hyperplasia. nih.gov This proliferative response is a hallmark of potent peroxisome proliferators and is directly tied to the structural ability of the compound to activate specific nuclear receptors.
Correlation of Chemical Structure with PPAR Binding and Activation Potency
The pharmacological effects of this compound and other fibrates are mediated through their binding to and activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform. nih.govpnas.org The structure of a fibrate molecule directly correlates with its ability to bind to the ligand-binding domain (LBD) of PPARα and induce the conformational change necessary for transcriptional activation. nih.govnih.gov
The key interactions governing binding and activation are:
The carboxylic acid head forms a network of hydrogen bonds with specific amino acid residues (including Ser280, Tyr314, and Tyr464) in the AF-2 region of the PPARα LBD. This interaction is essential for stabilizing the active conformation of the receptor, which facilitates the recruitment of transcriptional coactivators. nih.gov
The hydrophobic tail , including the chlorophenoxy group, occupies a large, Y-shaped hydrophobic pocket within the LBD. researchgate.net The precise fit and the extent of hydrophobic interactions within this pocket are major determinants of binding affinity and agonist potency. nih.gov
Structural modifications can significantly alter this interaction. For instance, the introduction of different substituents on the aromatic ring or changes in the linker group can modulate the binding affinity and selectivity for different PPAR subtypes (α, γ, δ). pnas.orgresearchgate.net While fibrates are primarily PPARα agonists, some synthetic analogs have been developed to act as dual or pan-PPAR agonists. researchgate.netnih.gov The selectivity between PPARα and PPARγ, for example, can be influenced by single amino acid differences in the receptor's binding pocket, highlighting the importance of precise structural complementarity. pnas.orgresearchgate.net
| Compound Feature | Role in PPARα Binding & Activation | Reference |
|---|---|---|
| Carboxylic Acid/Ester Head | Forms critical hydrogen bonds with receptor residues (e.g., Tyr464, Ser280), acting as a molecular switch for activation. | nih.gov |
| α,α-dimethylpropionate Moiety | Orients the ligand correctly within the binding pocket, enhancing potency. | nih.gov |
| Chlorophenoxy Tail | Occupies a large hydrophobic pocket, contributing significantly to binding affinity through lipophilic interactions. | nih.govresearchgate.net |
Structural Modifications Influencing Cellular Transformation and Intercellular Communication
The structural features of this compound that confer its potency as a peroxisome proliferator also influence its effects on cellular processes like transformation and intercellular communication. In comparative studies using Syrian hamster embryo (SHE) cells, this compound was found to be more active than its parent compound, clofibrate, in inducing morphological transformation and inhibiting gap junctional intercellular communication (GJIC). nih.gov
This compound (MCP) induced morphological transformation of SHE colonies at a lower concentration (50 µM) compared to clofibrate (100 µM). nih.gov Furthermore, MCP demonstrated a greater potency in inhibiting GJIC, a crucial process for maintaining tissue homeostasis. MCP caused inhibition of dye transfer at 50 µM, with the effect lasting up to 24 hours at 100 µM. In contrast, clofibrate required a higher concentration (175 µM) to inhibit communication, and the effect was much more transient, lasting only 4 hours. nih.gov
This difference in potency directly correlates with the structural distinction between the two molecules. The presence of the methyl group in this compound, in addition to the core clofibrate structure, enhances its lipophilicity and potency, leading to more pronounced effects on these cellular endpoints. These findings suggest that the same structural characteristics that enhance PPARα activation are also linked to the disruption of cellular communication and the potential for cellular transformation in vitro. nih.gov
Comparative Analysis of this compound with Other Fibrate-Class Compounds
This compound is a derivative of clofibrate and belongs to the fibrate class of compounds, which includes drugs like fenofibrate (B1672516), bezafibrate, and gemfibrozil. researchgate.netsemanticscholar.org While all fibrates share a common structural scaffold, minor modifications lead to significant differences in their potency and pharmacological profiles. researchgate.netnih.gov
This compound is recognized as a more potent peroxisome proliferator and carcinogen in vivo than its parent compound, clofibrate. nih.gov This increased potency is attributed to its enhanced ability to activate PPARα. Studies comparing clofibrate and several of its analogs revealed a clear dissociation between hypolipidemic effects and the induction of peroxisomal β-oxidation, suggesting that different structural features may govern these two phenomena. nih.gov While some analogs were effective at lowering serum triglycerides without inducing peroxisomal enzymes, clofibrate itself was a potent enzyme inducer. nih.gov
The potency of various fibrates as PPARα agonists can be ranked, and this ranking generally corresponds to their in vivo effects on peroxisome proliferation. The structural differences, such as the nature of the hydrophobic tail, influence how well the molecule fits into the Y-shaped ligand-binding pocket of PPARα. For example, the more complex, linear structure of fenofibrate allows for an enhanced fit compared to simpler fibrates. researchgate.net this compound's structure confers a higher potency than clofibrate, placing it among the more powerful peroxisome proliferators in this class. nih.govnih.gov
| Compound | Key Structural Difference from Clofibrate | Relative In Vitro Potency (Effect on SHE Cells) | Reference |
|---|---|---|---|
| This compound | Additional methyl group, enhancing lipophilicity. | Higher (More potent in inducing transformation and inhibiting GJIC). | nih.gov |
| Clofibrate | Base structure (ethyl ester). | Lower. | nih.gov |
| Fenofibrate | Contains a benzophenone (B1666685) moiety, increasing size and lipophilicity. | Generally considered more potent than clofibrate. | researchgate.net |
| Bezafibrate | Features an amide linkage and a different side chain. | Pan-PPAR agonist, broader activity profile. | nih.gov |
Advanced Analytical Techniques in Methyl Clofenapate Research
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are indispensable tools for separating, identifying, and quantifying chemical substances in complex mixtures. For methyl clofenapate, these methods are vital for determining its concentration in biological samples and assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is suitable for analyzing volatile and semi-volatile compounds, allowing for both qualitative and quantitative analysis. While specific GC-MS methods for this compound were not detailed in the provided search results, the compound's nature as a chemical entity suggests its potential analysis via GC-MS. GC-MS is widely employed for purity assessment and quantification in various matrices, providing detailed information based on mass-to-charge ratios of ionized molecules and their fragments. epa.govorslabs.commdpi.com The technique's ability to identify compounds through spectral libraries makes it a gold standard in many analytical fields. mdpi.com Furthermore, GC-MS has been utilized in the analysis of other chemical compounds, including fatty acid methyl esters and pharmaceutical agents, demonstrating its broad applicability. academicjournals.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of a wide range of chemical compounds, including those that are less volatile or thermally labile. This compound, as a peroxisome proliferator, can be subjected to HPLC analysis for its quantification and purity determination. ru.nlscispace.com HPLC methods typically employ a liquid mobile phase to carry the sample through a stationary phase packed in a column. Detection is commonly achieved using UV-Vis spectroscopy, diode-array detection, or fluorescence detection. iomcworld.orgijrpr.comturkjps.orgresearchgate.net The validation of HPLC methods is critical and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and precision, ensuring reliable results. iomcworld.orgijrpr.comturkjps.orgnih.govresearchgate.netiaea.org HPLC is also instrumental in evaluating the purity of a compound by separating and quantifying any associated impurities. iomcworld.orgijrpr.comresearchgate.netiaea.org For instance, HPLC has been used to check the radiochemical purity of related peroxisome proliferators. scispace.com
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques provide essential information for determining the molecular structure and confirming the identity of chemical compounds.
Mass Spectrometry Imaging (MSI) is a highly advanced technique that allows for the direct visualization and mapping of molecular distributions within biological tissues. drugtargetreview.commdpi.comnih.govnih.govnih.govnih.gov This method combines the molecular specificity of mass spectrometry with spatial resolution, enabling researchers to understand where a compound or its metabolites are located within a tissue sample. drugtargetreview.commdpi.comnih.gov MSI is invaluable for drug discovery and development, offering insights into pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) profiles. drugtargetreview.commdpi.comnih.govnih.govnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are commonly employed in MSI workflows. mdpi.comnih.govnih.gov While direct MSI studies specifically on this compound were not detailed in the provided search results, the technique's general application in mapping the spatial distribution of xenobiotics in tissues is highly relevant for understanding the in vivo behavior of such compounds. drugtargetreview.commdpi.comnih.govnih.govnih.govnih.gov
In Vitro Assay Development for Mechanistic Research
In vitro assays are critical for dissecting the molecular mechanisms by which compounds like this compound exert their effects. These assays often focus on enzyme activity and cellular responses.
This compound is recognized as a peroxisome proliferator, a class of compounds that induce an increase in the number and size of peroxisomes within cells, particularly in the liver. medchemexpress.comaacrjournals.orgpsu.eduiarc.frnih.govresearchgate.netncsu.edu In vitro enzyme activity assays are employed to quantify the functional changes associated with this proliferation, focusing on enzymes localized within peroxisomes. Studies have demonstrated that this compound treatment leads to significant increases in the activity of several key peroxisomal enzymes.
For example, assays have shown:
An increase in enoyl-CoA hydratase activity ranging from 8.5- to 13-fold. semanticscholar.org
Elevated activity in the [1-14C]-palmitoyl-CoA oxidation pathway, with increases reported between 2.8- and 3.9-fold. semanticscholar.org
A rise in catalase activity, a common peroxisomal marker enzyme, by 1.6 to 3.4-fold. semanticscholar.org
A substantial induction of carnitine acetyltransferase activity, exceeding 2,000-fold. semanticscholar.org
Increased activity of enzymes within the peroxisomal β-oxidation system, with some studies reporting increases of 20- to 30-fold. psu.edu
These enzyme activity measurements are crucial for understanding the metabolic adaptations induced by this compound and its interaction with cellular signaling pathways, such as the peroxisome proliferator-activated receptor alpha (PPARα). nih.govresearchgate.netncsu.eduresearchgate.net
Data Table: Enzyme Activity Induction by this compound
| Enzyme/Pathway | Observed Fold Increase | Reference |
| Enoyl-CoA hydratase | 8.5- to 13-fold | semanticscholar.org |
| [1-14C]-palmitoyl-CoA oxidation | 2.8- to 3.9-fold | semanticscholar.org |
| Catalase | 1.6 to 3.4-fold | semanticscholar.org |
| Carnitine acetyltransferase | >2,000-fold | semanticscholar.org |
| Peroxisomal β-oxidation enzymes | 20- to 30-fold | psu.edu |
Compound List:
this compound (also referred to as MCP, Clofenapate methyl ester)
Enoyl-CoA hydratase
Catalase
Carnitine acetyltransferase
Palmitoyl-CoA
Peroxisome proliferator-activated receptor alpha (PPARα)
Clofibric acid
Wyeth 14,643 (WY)
Nafenopin (NAF)
Di(2-ethylhexyl)phthalate (DEHP)
Mono(2-ethylhexyl)phthalate (MEHP)
Palmitic acid, methyl ester
Myristic acid, methyl ester
Linolenic acid
Linoleic acid
Dye Transfer Assays for Intercellular Communication
Dye transfer assays are a cornerstone technique for evaluating intercellular communication, particularly gap junctional intercellular communication (GJIC). This method relies on the ability of small, fluorescent molecules (dyes) to pass from one cell to an adjacent, coupled cell through gap junctions. By microinjecting a fluorescent dye into a single cell and observing its spread to neighboring cells, researchers can quantitatively assess the functional integrity of gap junction networks. This technique provides direct evidence of direct cell-to-cell communication pathways and is sensitive to modulations in connexin channel function.
This compound (MCP), a known peroxisome proliferator, has been investigated for its impact on cellular processes, including intercellular communication. Studies utilizing Syrian hamster embryo (SHE) cells have employed dye transfer assays, specifically using Lucifer Yellow, to elucidate the effects of MCP on GJIC nih.govresearchgate.net. These investigations aim to understand how compounds like MCP, which are implicated in carcinogenesis, might exert their effects through alterations in cell-to-cell signaling.
Research findings indicate that this compound can inhibit GJIC in SHE cells. The inhibition of dye transfer by MCP was observed at concentrations of 50 µM, demonstrating a direct impact on the functional coupling between cells nih.govresearchgate.net. Furthermore, the inhibitory effect was found to be transient, with the dye transfer remaining suppressed for up to 24 hours when cells were exposed to a higher concentration of 100 µM MCP nih.govresearchgate.net. This transient inhibition suggests that while MCP can disrupt intercellular communication, the cells may recover or the effect may be metabolized over time. Compared to clofibrate (B1669205), another peroxisome proliferator, MCP appeared slightly more potent in inhibiting GJIC in vitro, as evidenced by the lower concentration required for morphological transformation induction, which correlated with dye transfer inhibition nih.gov.
Future Directions and Emerging Research Avenues for Methyl Clofenapate
Development of Novel Research Tools and Probes Based on Methyl Clofenapate Scaffold
The chemical structure of this compound, as a peroxisome proliferator, offers a foundation for designing novel research tools and probes. Understanding its specific interactions with biological targets, particularly peroxisome proliferator-activated receptors (PPARs), can guide the synthesis of modified analogs. These modifications could include the incorporation of fluorescent tags, biotinylation sites, or affinity labels to create molecules that can specifically track receptor binding, protein-ligand interactions, or cellular localization. Such probes would be invaluable for visualizing and quantifying the dynamic processes involved in peroxisome proliferation and PPAR signaling in real-time. For instance, structure-activity relationship (SAR) studies on this compound analogs could identify key functional groups responsible for its activity, which can then be strategically altered to enhance probe specificity and efficacy. Research into the SAR of similar compounds, like methylphenidate analogs targeting dopamine (B1211576) transporters, highlights the potential for systematic modification to achieve desired binding affinities and specificities nih.govnih.gov. Applying similar principles to this compound could yield tools for dissecting complex cellular pathways.
Further Elucidation of Upstream Signaling Pathways in Peroxisome Proliferation
While this compound is known to induce peroxisome proliferation, a comprehensive understanding of the precise upstream signaling cascades it activates remains an area for further exploration. Research could focus on identifying the initial molecular events triggered by this compound binding, including the role of specific kinases, phosphatases, or other regulatory proteins in initiating the cascade that leads to PPAR activation and subsequent peroxisome biogenesis. Studies have shown that PPARα agonists can modulate cellular responses through mechanisms beyond direct gene transcription, such as influencing tyrosine kinases nih.gov. Elucidating the precise sequence of events, from initial cellular entry or receptor interaction to the downstream transcriptional regulation of peroxisomal enzymes like acyl-CoA oxidase, is crucial. Comparative studies of this compound's effects on gene expression and protein interactions in different cellular contexts could reveal critical regulatory nodes. For example, identifying specific co-activators or co-repressors that interact with PPARα in response to this compound could provide new targets for therapeutic intervention.
Cross-Species Comparative Studies of Molecular Responses to Peroxisome Proliferators
Significant species-specific differences exist in the response to peroxisome proliferators, with rodents being notably more sensitive than humans ecetoc.orgahajournals.org. This compound, for instance, has been shown to induce peroxisomal enzyme activity and proliferation in rat hepatocytes but not in human hepatocytes ecetoc.org. Future research should involve detailed comparative studies of this compound's effects across various species, including in vitro models using human cell lines and in vivo studies in different animal models. Such studies are essential for understanding the translational relevance of findings from rodent models to human physiology and disease. Key areas of investigation include differences in PPARα receptor structure and ligand-binding affinity, variations in co-activator availability, and differential expression of downstream target genes. For example, comparing the induction of peroxisomal enzymes like catalase and enoyl-CoA hydratase in response to this compound in hamster pancreatic hepatocyte-like cells versus rat hepatocytes could provide insights into cell-type specific responses semanticscholar.org. Understanding these interspecies variations is critical for accurately assessing the potential risks and benefits of compounds like this compound.
Computational Modeling and In Silico Approaches for Predicting Biological Activities
The application of computational modeling and in silico techniques offers a powerful approach to predict and understand the biological activities of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate structural features of this compound with its potency and efficacy in inducing peroxisome proliferation or interacting with PPARs. Molecular docking and molecular dynamics simulations can provide insights into the binding modes and conformational changes of PPARs upon interaction with this compound, aiding in the design of more potent and selective ligands. Furthermore, virtual screening of compound libraries based on the this compound scaffold could identify novel peroxisome proliferators with improved therapeutic profiles or reduced adverse effects. For instance, QSAR models have been successfully used to predict the binding affinity of methylphenidate analogs to dopamine transporters, demonstrating the utility of these methods in drug design nih.govresearchgate.net. Applying similar computational strategies to this compound could accelerate the discovery of new compounds with tailored biological activities.
Compound List:
this compound
Clobuzarit
Gemfibrozil
Ciprofibrate
Bezafibrate
Wy-14,643 (also referred to as WY14643)
MK886
Pioglitazone
Telmisartan
Aleglitazar
Muraglitazar
Oxeglitazar
Naveglitazar
Tesaglitazar
Elafibranor
Saroglitazar
Chiglitazar
GW501516
Seladelpar
N-nitrosobis(2-oxopropyl)amine (NBOP)
CPIB (4-chlorophenoxyisobutyric acid)
DEHP (di(2-ethylhexyl)phthalate)
MEHP (mono(2-ethylhexyl)phthalate)
TPA (12-O-tetradecanoyl phorbol (B1677699) 13-acetate)
7(S)-Hydroxydocosahexaenoic Acid (7(S)-HDHA)
NPD-0227
Methyl palmitelaidate
Methyl-β-cyclodextrin
Ferulic acid methyl ester (Methyl ferulate)
Methyl brevifolincarboxylate
Methyl acetate-PEG1-methyl acetate (B1210297)
Methyl myristate
(Z)-Methyl tetradec-9-enoate
Methyl pyropheophorbide-a
Methyl 2-acetoxybenzoate (Methyl acetylsalicylate)
Methyl heptadecanoate
Methyl nicotinate (B505614) (Nicotinic acid methyl ester)
Clonidine
Carbutamide
Tolbutamide
RTI-111
RTI-112
Q & A
Q. What is the primary mechanism of action of methyl clofenapate in inducing peroxisome proliferation, and what experimental models are commonly used to study this effect?
Methodological Answer: this compound acts as a peroxisome proliferator by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulates lipid metabolism and peroxisome biogenesis. Researchers typically use rodent models (rats and mice) to study this mechanism due to their sensitivity to PPARα agonists. Key experimental approaches include:
- In vivo exposure: Administering this compound via oral gavage at doses ranging from 0.1–50 mg/kg/day for 1–12 weeks to assess hepatic peroxisome proliferation .
- Biochemical markers: Measuring catalase activity, fatty acid β-oxidation rates, and peroxisomal enzyme levels (e.g., acyl-CoA oxidase) to quantify proliferation .
- Histopathology: Electron microscopy to visualize peroxisome density in hepatocytes .
Table 1: Common Experimental Models for Peroxisome Proliferation Studies
| Species | Dosage Range (mg/kg/day) | Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| Rat | 10–50 | 7–14 days | 3–5x increase in catalase activity | |
| Mouse | 0.1–10 | 4–12 weeks | Hepatic hypertrophy and enzyme induction |
Q. How do researchers standardize dosage and administration protocols for this compound in rodent studies to ensure reproducibility?
Methodological Answer: Standardization involves:
- Dose calibration: Using pharmacokinetic studies to establish dose-response relationships and avoid toxicity thresholds. For example, doses above 50 mg/kg/day in rats induce hepatomegaly, complicating long-term studies .
- Vehicle selection: Administering this compound dissolved in corn oil or carboxymethyl cellulose to ensure solubility and consistent absorption .
- Temporal controls: Including cohorts sacrificed at intervals (e.g., 7, 30, 90 days) to track progression of peroxisomal changes .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings regarding the genotoxic potential of this compound across different experimental assays?
Methodological Answer: Discrepancies arise from assay sensitivity and mechanistic focus:
- Positive results: The Comet assay detects DNA strand breaks in hepatocytes after acute exposure (e.g., 100 mg/kg), suggesting direct genotoxicity .
- Negative results: Transgenic rodent models (e.g., MutaMouse) show no mutagenicity in chronic studies (6–12 months), implicating non-genotoxic mechanisms like oxidative stress-driven carcinogenesis .
Key considerations:- Exposure duration: Short-term assays may miss adaptive responses (e.g., DNA repair activation).
- Endpoint specificity: The Comet assay detects early damage, while transgenic models assess stable mutations .
Table 2: Genotoxicity Assay Comparisons
| Assay Type | Exposure Duration | Key Finding | Limitation | Reference |
|---|---|---|---|---|
| Comet assay | 24–72 hours | DNA damage | Does not assess mutagenicity | |
| MutaMouse (lacZ) | 6–12 months | No mutations | Limited tissue specificity |
Q. What methodological considerations are critical when designing long-term carcinogenicity studies involving this compound, particularly in addressing species-specific responses?
Methodological Answer:
- Species selection: Rats are more prone to peroxisome proliferator-induced hepatocarcinogenesis than mice or primates. Use Sprague-Dawley rats for high sensitivity .
- Biomarker integration: Monitor hepatic lipofuscin accumulation (a marker of oxidative stress) and preneoplastic lesions (e.g., foci of cellular alteration) .
- Control for confounding factors: Pair-fed controls to distinguish drug effects from caloric intake changes.
- Statistical power: Cohort sizes ≥50 animals/group to account for variable tumor latency .
Q. How do researchers differentiate between peroxisome proliferation-mediated and non-proliferative pathways in this compound-induced hepatocarcinogenesis?
Methodological Answer:
- Knockout models: PPARα-null mice resist peroxisome proliferation but still develop oxidative stress markers, implicating PPAR-independent pathways .
- Omics approaches: Transcriptomic profiling to identify proliferation-associated genes (e.g., ACOX1) versus stress-response genes (e.g., CYP4A) .
- Temporal analysis: Early peroxisome proliferation (weeks 1–4) vs. late carcinogenic markers (months 6–12) to decouple mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
